2,6-Dinitrotoluene-3-sulfonic acid
Overview
Description
2,6-Dinitrotoluene-3-sulfonic acid is a chemical compound that is a derivative of dinitrotoluene . It contains 23 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O7S . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyridinium Dinitrobenzyl Sulfates : Research by Mori et al. (1998) involved the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrotoluene-3-sulfonic acid. These compounds are vital for studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).
Electrophilic Aromatic Substitution : Melhuish and Moodie (1989) explored the chlorination and nitration of dinitrotoluene isomers, including 2,6-dinitrotoluene, in sulphuric acid or oleum. This study provides insights into the chemical behavior of these compounds under certain conditions (Melhuish & Moodie, 1989).
Environmental and Biodegradation Studies
Biodegradation by Pseudomonas sp. X5 : Xu et al. (2019) studied the biodegradation of dinitrotoluene sulfonates, including this compound, by a specific bacterial strain. This is significant for environmental remediation of sites contaminated with nitro-aromatic pollutants (Xu et al., 2019).
Distribution and Migration in Contaminated Sites : Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research assesses the environmental impact and health risks associated with these compounds (Zhao et al., 2021).
Industrial Applications and Recovery
Recovery from Spent Acid : Chen, Juan, and Wei (2005) explored methods for recovering dinitrotoluenes from spent acid in the toluene nitration process, highlighting the industrial relevance and potential for resource recovery (Chen, Juan, & Wei, 2005).
Use in Explosive Manufacturing : Gilbert (1977) detailed the extraction of sodium 2,4-dinitrotoluene-3-sulfonate and related compounds from TNT purification waste water, demonstrating its significance in the context of explosive manufacturing (Gilbert, 1977).
Safety and Hazards
2,6-Dinitrotoluene-3-sulfonic acid is likely to share similar safety and hazard characteristics with its parent compound, dinitrotoluene. Dinitrotoluene is classified as a potential human carcinogen and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds like this one are often involved in interactions with various enzymes and proteins within biological systems .
Mode of Action
It’s known that nitroaromatic compounds can undergo various transformations, including reduction, denitration, and ring cleavage . These transformations can lead to changes in the compound’s structure and properties, potentially affecting its interactions with biological targets .
Biochemical Pathways
For instance, 2,4,6-Trinitrotoluene (TNT), a related compound, can be degraded by certain strains of Pseudomonas and fungi, which use TNT as a nitrogen source . The degradation process involves the removal of nitrogen as nitrite under aerobic conditions, followed by the reduction of the released nitrite to ammonium .
Pharmacokinetics
A study on the analysis of dinitro- and amino-nitro-toluenesulfonic acids in groundwater suggests that these compounds can be detected and quantified using liquid chromatography–mass spectrometry . This implies that the compound can persist in the environment and potentially enter biological systems.
Result of Action
Nitroaromatic compounds are generally known for their high acute and chronic toxicity . They can cause various adverse effects on biological systems, including cytotoxicity, genotoxicity, and mutagenicity .
Action Environment
The action of 2,6-Dinitrotoluene-3-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s stability, solubility, and reactivity can be affected by factors such as pH, temperature, and the presence of other chemicals . In addition, the compound’s action can also be influenced by its concentration in the environment, as well as the presence and activity of relevant biological targets .
properties
IUPAC Name |
3-methyl-2,4-dinitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMMYPNEHJVPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376282 | |
Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
226711-10-0 | |
Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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